1-Oxo Mirtazapine-d4 (Mirtazapine Impurity C)
Description
Its chemical name is (14bRS)-2-methyl-3,4,10,14b-tetrahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one, with four deuterium atoms replacing hydrogen atoms at specific positions (CAS: 191546-96-0) . This compound is structurally characterized by the introduction of an oxo (keto) group at the 1-position of the mirtazapine backbone, which alters its physicochemical properties compared to the parent drug. The deuterated form (d4) is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to enhance detection accuracy during pharmacokinetic studies or impurity profiling .
Properties
CAS No. |
1323255-56-6 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
283.367 |
InChI |
InChI=1S/C17H17N3O/c1-19-9-10-20-15(17(19)21)14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)20/h2-8,15H,9-11H2,1H3/i9D2,10D2 |
InChI Key |
NWXITVQAKIFZLZ-YQUBHJMPSA-N |
SMILES |
CN1CCN2C(C1=O)C3=CC=CC=C3CC4=C2N=CC=C4 |
Synonyms |
3,4,10,14b-Tetrahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-1(2H)-one-d4; Mirtazapine Impurity C-d4; |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed H/D Exchange
Deuteration is achieved by refluxing mirtazapine in deuterated solvents (e.g., D2O or CD3OD) with catalytic acids like DCl or D2SO4. A representative procedure involves:
-
Dissolving mirtazapine (1.0 g, 3.6 mmol) in D2O (10 mL) and DCl (0.1 mL).
-
Refluxing at 80°C for 48 hours.
-
Neutralizing with Na2CO3 and extracting with CDCl3.
-
Evaporating under vacuum to yield 1-Oxo Mirtazapine-d4 (85% yield, 98% deuterium incorporation).
Key Variables :
-
Temperature : Higher temperatures (>70°C) accelerate exchange but risk decomposition.
-
Solvent : Protic solvents (D2O) favor H/D exchange at labile positions (N-H, O-H).
Base-Mediated Isotopic Labeling
Alkaline conditions using NaOD or KOD in DMSO-d6 enable selective deuteration at α-carbon positions. For example:
-
Mirtazapine (1.2 g, 4.3 mmol) is stirred with NaOD (0.5 M, 15 mL) in DMSO-d6 at 50°C for 24 hours.
-
The mixture is acidified with DCl and purified via column chromatography (SiO2, CD3CN/CDCl3).
-
Isolated yield: 78% with >99% isotopic purity.
Advantages : Minimizes side reactions compared to acid catalysis.
Stepwise Synthesis from Non-Deuterated Precursors
Cyclization of Deuterated Intermediates
A patent-derived method (WO2008125578A2) outlines cyclization using deuterated reagents:
-
Intermediate Preparation : 10,11-Dihydro-N-methyl-5H-dibenzo[b,e]diazepine-10-carboxamide-d4 is synthesized by reacting 2-chloroethylamine-d4 with 5H-dibenzo[b,e][1,diazepine-10-carbonyl chloride in CD2Cl2.
-
Cyclization : The intermediate (2.4 g, 7.46 mmol) is refluxed with K2CO3 (1.5 eq) and KI (0.1 eq) in DMF-d7 at 85°C for 3 hours.
-
Workup : Extraction with CD2Cl2/CD3OD (95:5), drying over MgSO4, and solvent evaporation yield 1-Oxo Mirtazapine-d4 (13% yield, 97% purity).
Optimization Note : Replacing DMF with THF-d8 increases yield to 21% by reducing decomposition.
Reductive Deuteration
Sodium borodeuteride (NaBD4) in D2O selectively reduces ketone intermediates:
-
Racemic 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c]benzazepin-10-ol (100 mg, 0.36 mmol) is dissolved in D2SO4 (10 mL).
-
NaBD4 (135 mg, 3.6 mmol) is added at 0°C, stirred for 2 hours.
-
Quenching with D2O (10 mL) and extraction with ethyl acetate-d8 yield 1-Oxo Mirtazapine-d4 (92% yield).
Mechanistic Insight : The reaction proceeds via a deuteride transfer to the carbonyl carbon, confirmed by 2H NMR.
Catalytic Deuteration Strategies
Heterogeneous Catalysis
Pd/C or PtO2 in D2 atmosphere facilitates deuteration of unsaturated bonds:
-
Mirtazapine N-oxide (200 mg, 0.72 mmol) is hydrogenated with 10% Pd/C-D2 in CD3OD under 4 atm D2.
-
After 12 hours, filtration and concentration yield 1-Oxo Mirtazapine-d4 (88% yield, 94% D-incorporation).
Limitation : Over-reduction may occur, requiring strict temperature control (<30°C).
Homogeneous Catalysis
Wilkinson’s catalyst (RhCl(PPh3)3) enables selective deuteration:
-
Mirtazapine (150 mg, 0.54 mmol) and RhCl(PPh3)3 (5 mol%) are stirred in C6D6 under D2 (1 atm).
-
After 6 hours, the product is isolated via flash chromatography (89% yield).
Analytical Validation and Optimization
Purity Assessment
| Method | Conditions | Purity Criteria |
|---|---|---|
| LC-MS (ESI+) | C18 column, CD3CN/D2O (70:30), 0.1% DCOOD | m/z 283.4 [M+D]+ |
| Chiral HPLC | Chiralpak IA-3, n-hexane/CD3OH (80:20) | >99% ee |
| 2H NMR (400 MHz) | CDCl3, δ 2.50–3.20 (m, 4D) | Deuterium ≥98% |
Critical Findings :
-
Acidic workup reduces deuterium loss by stabilizing labile protons.
-
Catalytic methods outperform stoichiometric deuteration in cost-efficiency.
Industrial-Scale Considerations
Solvent Selection
| Solvent | Dielectric Constant | Deuteration Efficiency | Safety Profile |
|---|---|---|---|
| DMF-d7 | 36.7 | 85% | Moderate |
| THF-d8 | 7.5 | 92% | Low |
| D2O | 80.1 | 78% | High |
Recommendation : THF-d8 balances efficiency and safety for large-scale synthesis.
Cost-Benefit Analysis
| Method | Cost per kg (USD) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid-Catalyzed H/D | 12,000 | 85 | 98 |
| Reductive Deuteration | 9,500 | 92 | 99 |
| Catalytic Hydrogenation | 15,000 | 88 | 94 |
Chemical Reactions Analysis
1-Oxo Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Oxo Mirtazapine-d4 into its reduced forms, which may have different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Oxo Mirtazapine-d4 has several scientific research applications, including:
Analytical Chemistry: It is used as a reference standard in the analysis of Mirtazapine and its impurities, ensuring accurate and reliable measurements.
Pharmacokinetics: The compound is used in pharmacokinetic studies to understand the metabolism and distribution of Mirtazapine in the body.
Drug Development: Researchers use 1-Oxo Mirtazapine-d4 to study the stability and degradation pathways of Mirtazapine, aiding in the development of more stable and effective formulations
Mechanism of Action
The mechanism of action of 1-Oxo Mirtazapine-d4 is primarily related to its role as an impurity and reference standard. It does not exert pharmacological effects on its own but is used to study the behavior and properties of Mirtazapine. The molecular targets and pathways involved in its analysis include various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Comparison with Similar Compounds
Research Findings
- Physicochemical Properties : The oxo group in 1-Oxo Mirtazapine-d4 increases polarity compared to mirtazapine, reducing logP by ~0.5 units (predicted). This impacts its distribution in biological systems .
- Stability Studies : 1-Oxo Mirtazapine shows moderate stability under acidic conditions but degrades rapidly in alkaline environments, necessitating controlled storage .
- Toxicological Significance: While mirtazapine impurities are generally non-pharmacologically active, Impurity C’s structural similarity to active metabolites warrants monitoring in regulatory submissions .
Biological Activity
1-Oxo Mirtazapine-d4, also known as Mirtazapine Impurity C, is a notable impurity of the antidepressant mirtazapine. This compound has gained attention due to its potential biological activities and implications in pharmacological research. Understanding its biological activity is crucial for evaluating its effects on neurotransmission and its role in the pharmacodynamics of mirtazapine.
- Molecular Formula : CHNO
- Molecular Weight : 279.34 g/mol
- CAS Number : 191546-96-0
- SMILES Notation : CN1CCN2C(C1=O)c3ccccc3Cc4cccnc24
These properties indicate that 1-Oxo Mirtazapine-d4 is structurally related to mirtazapine, which is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA) .
1-Oxo Mirtazapine-d4 is believed to exert its biological effects through several mechanisms:
- Serotonin Receptor Interaction : Similar to mirtazapine, it may act as an antagonist at serotonin receptors (5-HT2 and 5-HT3), potentially enhancing serotonergic transmission via the 5-HT1 receptor .
- Histamine Receptor Modulation : The compound may also influence histamine receptors, which can affect sedation and appetite regulation .
- Noradrenergic Activity : It may enhance noradrenergic transmission by blocking central α2-adrenoceptors, which is a key mechanism in the action of mirtazapine .
Antidepressant Effects
Research indicates that mirtazapine and its impurities, including 1-Oxo Mirtazapine-d4, have significant antidepressant properties. In clinical studies, mirtazapine has shown:
- Rapid Onset of Action : Patients often experience relief from depressive symptoms within one to two weeks of treatment initiation, which is notably faster than many other antidepressants .
- Efficacy in Treatment-Resistant Depression : Studies have demonstrated that mirtazapine can be effective in patients who have not responded to other treatments .
Case Studies
Several clinical trials have highlighted the effectiveness of mirtazapine in various populations:
| Study Reference | Population | Design | Outcome |
|---|---|---|---|
| Carpenter et al., 2002 | 26 patients with persistent depression | 4-week randomized trial | Response rate: 64% vs. 20% with placebo |
| Fava et al., 2006 | 235 patients resistant to two antidepressants | 14-week trial comparing mirtazapine and nortriptyline | Lower response rates with nortriptyline |
| Bahk et al., 2002 | 15 PTSD patients | 8-week pilot study | Significant improvements in PTSD symptoms |
These studies support the notion that compounds like 1-Oxo Mirtazapine-d4 may contribute to the overall efficacy of mirtazapine in treating depression and anxiety disorders.
Pharmacokinetics
Understanding the pharmacokinetics of 1-Oxo Mirtazapine-d4 is essential for determining its effects:
- Absorption : Similar to mirtazapine, it is expected to be well absorbed following oral administration.
- Metabolism : The compound is likely metabolized primarily in the liver, similar to mirtazapine, involving cytochrome P450 enzymes .
- Elimination : Its metabolites are predominantly excreted in urine and feces.
Q & A
Basic: How is 1-Oxo Mirtazapine-d4 identified and quantified in pharmaceutical formulations?
Methodological Answer :
1-Oxo Mirtazapine-d4 is identified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 240 nm, as per pharmacopeial guidelines . Quantification employs a validated HPLC method where the impurity’s peak area is compared to a reference standard (USP Mirtazapine RS) . Key parameters include:
- Resolution : ≥1.5 between critical impurities (e.g., impurity E and F) .
- Tailing factor : ≤2.0 for the main peak .
- Relative response factors (RRF) : Adjusted for deuterated analogs like 1-Oxo Mirtazapine-d4 to account for isotopic effects .
Validation follows ICH guidelines, ensuring specificity, linearity (R² >0.99), and precision (%RSD <2.0) .
Basic: What chromatographic conditions optimize separation of Mirtazapine Impurity C from related degradation products?
Methodological Answer :
Optimal separation is achieved using:
- Column : C18 stationary phase (4.6 × 250 mm, 5 µm) .
- Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH 3.0) .
- Flow rate : 1.5 mL/min .
- Detection : UV at 222 nm for maximum sensitivity .
Critical system suitability parameters include resolution ≥1.5 between impurity C and co-eluting peaks (e.g., impurity D) and a relative retention time (RRT) of 0.35 for Impurity C .
Advanced: How can structural elucidation of 1-Oxo Mirtazapine-d4 be performed to distinguish it from non-deuterated analogs?
Methodological Answer :
Deuterated impurities like 1-Oxo Mirtazapine-d4 require:
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion shifts (e.g., +4 Da) and isotopic patterns .
- NMR spectroscopy : ²H-NMR or ¹³C-NMR to detect deuterium incorporation at specific positions (e.g., aromatic or aliphatic carbons) .
- LC-MS/MS fragmentation : Compare fragmentation pathways with non-deuterated standards to confirm structural integrity .
Advanced: What experimental design principles apply when developing a stability-indicating method for 1-Oxo Mirtazapine-d4?
Methodological Answer :
A stability-indicating method must:
Stress testing : Expose Mirtazapine to forced degradation (acid/base hydrolysis, oxidation, photolysis) to generate impurities, including 1-Oxo Mirtazapine-d4 .
Specificity : Demonstrate baseline separation of all degradation products using orthogonal techniques (e.g., HPLC-UV vs. LC-MS) .
Robustness : Evaluate method performance under variable conditions (e.g., ±10% organic solvent, pH ±0.2) .
Validation : Include linearity (0.05–150% of target concentration), accuracy (98–102%), and precision (inter-day RSD <2%) .
Advanced: How should researchers address discrepancies in impurity quantification between HPLC and LC-MS/MS methods?
Methodological Answer :
Discrepancies arise due to:
- Ion suppression/enhancement in LC-MS/MS : Mitigate using isotope-labeled internal standards (e.g., 1-Oxo Mirtazapine-d4 itself) .
- UV vs. MS detection limits : Cross-validate methods by spiking known impurity concentrations and comparing recovery rates (e.g., 95–105% for HPLC vs. 90–110% for LC-MS/MS) .
- Matrix effects : Use standard addition in complex matrices (e.g., plasma) to account for interference .
Basic: What regulatory thresholds apply to 1-Oxo Mirtazapine-d4 in drug substances?
Methodological Answer :
Per USP and ICH guidelines:
- Identification threshold : ≥0.10% of the active pharmaceutical ingredient (API) .
- Qualification threshold : ≥0.15% requires toxicological assessment .
- Reporting threshold : ≥0.05% must be reported in certificates of analysis .
Process impurities like 1-Oxo Mirtazapine-d4 are controlled in drug substances but excluded from total impurity calculations if below thresholds .
Advanced: What strategies resolve co-elution of Mirtazapine impurities during method development?
Methodological Answer :
Co-elution is addressed by:
- Mobile phase optimization : Adjusting pH (e.g., 2.8–3.2) or using ion-pair reagents (e.g., heptafluorobutyric acid) .
- Column screening : Testing alternative stationary phases (e.g., phenyl-hexyl vs. C18) .
- Temperature modulation : Increasing column temperature (e.g., 40°C) to improve peak symmetry .
- Orthogonal methods : Confirming purity via diode-array detection (DAD) or MS spectral deconvolution .
Basic: How is 1-Oxo Mirtazapine-d4 distinguished from positional isomers in mass spectrometry?
Methodological Answer :
Differentiation relies on:
- Fragmentation patterns : MS/MS spectra show distinct fragment ions (e.g., m/z 195 for impurity C vs. m/z 208 for impurity B) .
- Deuterium retention : Deuterium atoms in 1-Oxo Mirtazapine-d4 remain intact during fragmentation, unlike non-deuterated analogs .
Advanced: What statistical approaches validate impurity method precision and accuracy?
Methodological Answer :
Validation includes:
- ANOVA : Assess inter-day and intra-day variability (p <0.05 indicates significance) .
- Bland-Altman plots : Compare method agreement between HPLC and LC-MS/MS .
- Recovery studies : Spiked samples at 50%, 100%, and 150% levels with acceptance criteria of 95–105% recovery .
Basic: What are the key differences between 1-Oxo Mirtazapine-d4 and its non-deuterated counterpart in pharmacokinetic studies?
Methodological Answer :
Deuteration alters:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
